molecular formula C15H13N5O3 B2550232 3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide CAS No. 1904310-74-2

3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide

Cat. No.: B2550232
CAS No.: 1904310-74-2
M. Wt: 311.301
InChI Key: FMQGFLHRQSEQFN-UHFFFAOYSA-N
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Description

3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide is a complex organic compound featuring a heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide typically involves multi-step organic reactions. One common approach is the condensation of 1,2,3-benzotriazin-4(3H)-one with an appropriate pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce more stable reduced forms of the compound.

Scientific Research Applications

3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-oxido-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridin-1-ium-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c21-14(11-4-3-8-19(23)10-11)16-7-9-20-15(22)12-5-1-2-6-13(12)17-18-20/h1-6,8,10H,7,9H2,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQGFLHRQSEQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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